molecular formula C17H20N4O B2920494 N-benzyl-N-(cyanomethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide CAS No. 1798044-87-7

N-benzyl-N-(cyanomethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide

Cat. No. B2920494
CAS RN: 1798044-87-7
M. Wt: 296.374
InChI Key: VMKGXCMBGKZYDH-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The exact mechanism of action of N-benzyl-N-(cyanomethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in tumor growth, such as topoisomerase II and cyclin-dependent kinase 2. It has also been shown to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-N-(cyanomethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide in lab experiments is its potent antitumor activity against various cancer cell lines. It has also shown promising results as an anti-inflammatory agent in animal models of inflammation. However, one of the limitations of this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of N-benzyl-N-(cyanomethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to study its potential as a chemotherapeutic agent in vivo and identify any potential side effects. Additionally, it may be useful to explore its potential as a lead compound for the development of novel anti-tumor and anti-inflammatory agents.

Synthesis Methods

N-benzyl-N-(cyanomethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide can be synthesized using various methods. One of the most common methods is the reaction of 1-benzyl-4-chloro-1H-pyrazole with 2-methylpropanenitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the final product.

Scientific Research Applications

N-benzyl-N-(cyanomethyl)-1-(2-methylpropyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in animal models of inflammation.

properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-1-(2-methylpropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-14(2)11-21-13-16(10-19-21)17(22)20(9-8-18)12-15-6-4-3-5-7-15/h3-7,10,13-14H,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKGXCMBGKZYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)C(=O)N(CC#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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